5-Phenylpentan-2-one
Overview
Description
5-Phenylpentan-2-one, also known as 5-Phenyl-2-pentanone, is an organic compound with the molecular formula C₁₁H₁₄O. It is a colorless to pale yellowish oily liquid with a floral, sweet odor. This compound is used in various applications, including as a fragrance in perfumes and as an intermediate in organic synthesis .
Mechanism of Action
- The primary target of 5-Phenylpentan-2-one is not fully elucidated. However, it has been studied in the context of plant growth regulation. Notably, it enhances root growth in Arabidopsis seedlings by apparently suppressing the action of endogenous cytokinins on the “root” receptor CRE1/AHK4 .
- The exact interaction mechanism remains unknown. However, it is recognized as a potent histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by modifying histone acetylation levels. By inhibiting HDACs, this compound may impact gene transcription and cellular processes.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
5-Phenylpentan-2-one plays a significant role in biochemical reactions, particularly as a potent inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can alter gene expression and affect various cellular processes. Additionally, this compound interacts with other biomolecules such as enzymes and proteins involved in the urea cycle, further influencing metabolic pathways .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an HDAC inhibitor, this compound can lead to increased acetylation of histones, resulting in changes in gene expression . This compound also affects cell signaling pathways by interacting with proteins and enzymes involved in these pathways, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HDACs and other biomolecules. By binding to the active site of HDACs, this compound inhibits their enzymatic activity, leading to increased acetylation of histones and changes in chromatin structure . This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing various cellular processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as modulation of gene expression and cellular metabolism. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with HDACs can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its biochemical effects, as they determine the compound’s availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows this compound to interact with its target biomolecules within the appropriate cellular context. For example, its presence in the nucleus enables it to inhibit HDACs and modulate gene expression effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylpentan-2-one can be synthesized through the condensation of phenylacetaldehyde with acetone. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpentan-2-one, being a ketone, can undergo various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the carbonyl group of the ketone.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds. The reaction is typically carried out in an inert atmosphere using solvents like diethyl ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Addition: The major product is a secondary alcohol.
Reduction: The major product is 5-Phenylpentan-2-ol.
Scientific Research Applications
5-Phenylpentan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the fragrance industry for its floral, sweet odor.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenylpropyl ketone
- 5-Phenyl-2-pentanone
- Phenylbutyric acid
Uniqueness
5-Phenylpentan-2-one is unique due to its potent inhibitory effects on histone deacetylase enzymes, which makes it valuable in epigenetic research. Its floral, sweet odor also distinguishes it from other similar compounds, making it useful in the fragrance industry .
Properties
IUPAC Name |
5-phenylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYRPFYNFQCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176886 | |
Record name | 5-Phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-83-8 | |
Record name | 5-Phenyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-2-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentanone, 5-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Phenyl-2-pentanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ8YU7ZU4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the electroreductive cyclization of 5-Phenylpentan-2-one unique compared to similar compounds?
A1: Studies employing both ab initio and density functional calculation methods have revealed that the electroreductive cyclization of this compound exhibits a high degree of regio- and stereoselectivity, favoring the endo-trans product. [] This selectivity is consistent with experimental observations and distinguishes it from related olefinic ketones, like hept-6-en-2-one and octa-7-en-2-one, which predominantly yield exo-trans products upon electroreduction. [] This difference highlights the influence of the phenyl group on the reaction pathway and the resulting stereochemistry of the cyclized product.
Q2: Can this compound be used to synthesize more complex molecules?
A2: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can undergo an intramolecular Büchner reaction when treated with a diazo reagent, yielding a cyclic intermediate. [] This intermediate can be further oxidized using either Selenium dioxide (SeO2) or molecular oxygen (O2) in the presence of silica gel. Interestingly, the choice of oxidant dictates the final product: SeO2 leads to the formation of 8-formyl-1-tetralones, while O2 yields 1-tetralones lacking one carbon atom. [] This example demonstrates the versatility of this compound in constructing diverse molecular frameworks relevant to organic synthesis.
Q3: Has this compound been utilized in any biological applications?
A3: While not directly involved as a therapeutic agent, this compound has been used as a model compound to demonstrate a novel approach for controlling aldehyde concentrations in vivo. [] This approach, aiming to mitigate the toxicity of reactive aldehyde species in biological systems, utilizes a system of enzymes to establish an equilibrium between alcohols, aldehydes, and carboxylic acids. In a study using Escherichia coli, this compound was produced through an aldol reaction with (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one, which itself was generated through this enzymatic equilibrium system. [] This study highlights the potential of such systems for controlling reactive species in biocatalytic processes, which could have implications for the synthesis of complex molecules in biological environments.
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